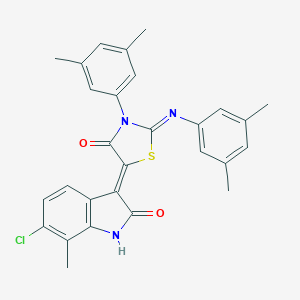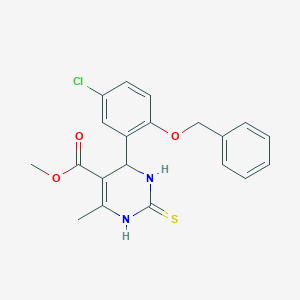![molecular formula C26H19N3O2S B308480 1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B308480.png)
1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. It belongs to the family of thiazolidin-4-one derivatives and has been studied extensively for its various biological activities.
Mechanism of Action
The mechanism of action of 1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. It may also exert its effects by modulating various signaling pathways in the body.
Biochemical and physiological effects:
1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit inflammation, and reduce oxidative stress. It has also been shown to have antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One advantage of using 1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a therapeutic agent for various diseases. Its multiple biological activities make it a promising candidate for further research. However, one limitation is its complex synthesis process, which may limit its availability for large-scale experiments.
Future Directions
There are several future directions for research on 1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to study its potential as a therapeutic agent for various diseases in animal models. Additionally, research can be done to optimize its synthesis process and explore its potential for large-scale production.
Synthesis Methods
The synthesis of 1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can be achieved through a multi-step process. The starting materials for the synthesis are 2-phenylindole-3-carboxaldehyde and 2-amino-4-phenylthiazole. The reaction involves the condensation of these two compounds in the presence of a catalyst to form the intermediate product, which is then further reacted with allyl bromide to obtain the final product.
Scientific Research Applications
1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one has been extensively studied for its various biological activities. It has been shown to exhibit antitumor, anti-inflammatory, antiviral, and antimicrobial properties. It has also been studied for its potential as an antioxidant and as a therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease.
properties
Product Name |
1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one |
|---|---|
Molecular Formula |
C26H19N3O2S |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(5Z)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H19N3O2S/c1-2-17-28-21-16-10-9-15-20(21)22(24(28)30)23-25(31)29(19-13-7-4-8-14-19)26(32-23)27-18-11-5-3-6-12-18/h2-16H,1,17H2/b23-22-,27-26? |
InChI Key |
BXXRDAYKUQBRGG-SHXUIJRESA-N |
Isomeric SMILES |
C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)/C1=O |
SMILES |
C=CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)C1=O |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{6-[4-(benzyloxy)-3-bromophenyl]-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308397.png)
![2-Bromo-4-[10-bromo-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-ethoxyphenol](/img/structure/B308398.png)
![4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline](/img/structure/B308399.png)
![4-{3-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2,6-diiodophenol](/img/structure/B308400.png)
![2-Bromo-4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B308401.png)
![5-[3-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B308402.png)

![1-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl acetate](/img/structure/B308405.png)

![1-[6-(3,5-dibromo-4-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308408.png)


![4-{3-[(2-Chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenyl ethyl ether](/img/structure/B308417.png)
